molecular formula C26H32N2O5 B13391687 n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine

n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine

Cat. No.: B13391687
M. Wt: 452.5 g/mol
InChI Key: WOUOLAUOZXOLJQ-UHFFFAOYSA-N
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Description

The compound “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The structure of this compound suggests it could be involved in complex biochemical interactions due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” likely involves multiple steps, including the formation of peptide bonds and the introduction of specific functional groups. Typical synthetic routes may include:

    Formation of the Ethoxy-oxo-phenylbutan Moiety: This could involve the reaction of an appropriate phenylbutanone derivative with ethyl alcohol under acidic or basic conditions.

    Peptide Bond Formation: The alanyl and glycine residues can be coupled using standard peptide synthesis techniques, such as the use of carbodiimide reagents (e.g., EDCI) and coupling agents (e.g., HOBt).

    Introduction of the Indenyl Group: The indenyl group can be introduced through a Friedel-Crafts alkylation reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Large-scale peptide synthesis techniques: .

    Use of automated peptide synthesizers: .

    Purification methods such as chromatography: .

Chemical Reactions Analysis

Types of Reactions

The compound “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” can undergo various chemical reactions, including:

    Oxidation: The phenyl and indenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its peptide structure.

    Protein Interaction Studies: Use in studying protein-ligand interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigation of its therapeutic potential in various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Biotechnology: Application in biotechnological processes and products.

Mechanism of Action

The mechanism of action of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Peptide Derivatives: Compounds with similar peptide structures.

    Phenylbutanone Derivatives: Compounds with similar phenylbutanone moieties.

    Indenyl Compounds: Compounds containing the indenyl group.

Uniqueness

The uniqueness of “n-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-n-(2,3-dihydro-1h-inden-2-yl)glycine” lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOLAUOZXOLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861057
Record name N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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